5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This step involves the reaction with isopropylamine (NH2CH(CH3)2) and a carboxylating agent such as carbon dioxide (CO2) or phosgene (COCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity is studied for its potential use as an antimicrobial, antiviral, or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzofuran: Similar structure but lacks the carboxamide group.
N-Isopropyl-3-methylbenzofuran-2-carboxamide: Similar structure but lacks the bromine atom.
3-Methylbenzofuran-2-carboxamide: Similar structure but lacks both the bromine atom and the isopropyl group.
Uniqueness
5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide is unique due to the presence of both the bromine atom and the isopropyl group, which may contribute to its distinct biological activities and chemical properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H14BrNO2 |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H14BrNO2/c1-7(2)15-13(16)12-8(3)10-6-9(14)4-5-11(10)17-12/h4-7H,1-3H3,(H,15,16) |
InChI Key |
IDZHVMKZZJRDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC(C)C |
Origin of Product |
United States |
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